molecular formula C18H27N3O3 B15006131 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B15006131
M. Wt: 333.4 g/mol
InChI Key: HINRDBRRJQFOOK-UHFFFAOYSA-N
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Description

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the pyridin-2-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or the pyridin-2-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and optimize its applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds with different substituents or functional groups. Examples include:

Uniqueness

The uniqueness of 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[45]decan-2-one lies in its specific spirocyclic structure and the presence of the pyridin-2-ylmethyl group

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

4-hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C18H27N3O3/c1-15(2)11-18(12-16(3,4)20-15)17(5,23)21(14(22)24-18)10-13-8-6-7-9-19-13/h6-9,20,23H,10-12H2,1-5H3

InChI Key

HINRDBRRJQFOOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CC3=CC=CC=N3)(C)O)C

Origin of Product

United States

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